![molecular formula C10H12O4 B1361236 4-Methoxy-3-(methoxymethoxy)benzaldehyde CAS No. 5779-98-6](/img/structure/B1361236.png)
4-Methoxy-3-(methoxymethoxy)benzaldehyde
Overview
Description
4-Methoxy-3-(methoxymethoxy)benzaldehyde is a chemical compound with the CAS Number: 5779-98-6 . It has a molecular weight of 196.2 . The IUPAC name for this compound is 4-methoxy-3-(methoxymethoxy)benzaldehyde .
Molecular Structure Analysis
The InChI code for 4-Methoxy-3-(methoxymethoxy)benzaldehyde is 1S/C10H12O4/c1-12-7-14-10-5-8 (6-11)3-4-9 (10)13-2/h3-6H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Methoxy-3-(methoxymethoxy)benzaldehyde is a liquid at room temperature .Scientific Research Applications
Medicinal Chemistry: Synthesis of Pharmaceutical Compounds
4-Methoxy-3-(methoxymethoxy)benzaldehyde: is utilized in medicinal chemistry for the synthesis of complex pharmaceutical compounds. Its methoxy groups make it a valuable precursor in the construction of molecules with potential therapeutic effects. For instance, it can be involved in the synthesis of molecules designed to interact with biological targets, such as enzymes or receptors, which are crucial in the treatment of diseases .
Material Science: Advanced Polymer Synthesis
In material science, this compound finds application in the development of advanced polymers. Its structural properties allow it to act as a cross-linking agent, which can enhance the thermal stability and mechanical strength of polymeric materials. This makes it an important component in creating high-performance plastics and resins used in various industries .
Environmental Science: Eco-Friendly Solvents and Reagents
Environmental science benefits from 4-Methoxy-3-(methoxymethoxy)benzaldehyde through its use in eco-friendly solvents and reagents. Its low toxicity and biodegradability make it an attractive alternative to more harmful chemicals in environmental sampling and pollution control strategies .
Analytical Chemistry: Chromatography and Spectroscopy
This compound is also significant in analytical chemistry, particularly in chromatography and spectroscopy. It can serve as a standard or reference compound due to its distinct chemical signature, aiding in the accurate identification and quantification of substances in complex mixtures .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 4-Methoxy-3-(methoxymethoxy)benzaldehyde is used in enzyme inhibition studies. Its ability to bind to active sites of enzymes allows researchers to investigate the mechanisms of enzyme action and to develop inhibitors that can regulate metabolic pathways involved in disease states .
Pharmacology: Drug Metabolism and Pharmacokinetics
The compound’s role in pharmacology is linked to drug metabolism and pharmacokinetics. It can be used to study the metabolic pathways of drugs, helping to predict how they are processed in the body, which is critical for drug design and safety assessments .
Organic Synthesis: Building Blocks for Complex Molecules
In organic synthesis, it acts as a versatile building block for constructing complex organic molecules. Its reactive aldehyde group can undergo various chemical reactions, enabling the formation of a wide range of derivatives with potential applications in different fields of chemistry .
Chemical Education: Teaching Organic Reaction Mechanisms
Lastly, 4-Methoxy-3-(methoxymethoxy)benzaldehyde is used in chemical education as a model compound to teach organic reaction mechanisms. Its structure allows for the demonstration of fundamental organic transformations, making it a valuable tool in academic research and teaching .
properties
IUPAC Name |
4-methoxy-3-(methoxymethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-7-14-10-5-8(6-11)3-4-9(10)13-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALCXORBYJTCRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348697 | |
Record name | 4-methoxy-3-(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(methoxymethoxy)benzaldehyde | |
CAS RN |
5779-98-6 | |
Record name | 4-methoxy-3-(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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